Cas no 1026287-65-9 (2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
- 2-chloro-N-(2-thienylmethyl)quinazolin-4-amine
- BRB28765
- HTS009208
- W18019
- 2-chloro-N-[(thiophen-2-yl)methyl]quinazolin-4-amine
- SY317580
- CS-0062112
- AS-68557
- AKOS006092568
- 1026287-65-9
- MFCD17348617
- SCHEMBL3643331
-
- MDL: MFCD17348617
- インチ: 1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)
- InChIKey: CVAMKMNWQVMRDG-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC=CC=2C(=N1)NCC1=CC=CS1
計算された属性
- 精确分子量: 275.028396g/mol
- 同位素质量: 275.028396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 66
- 分子量: 275.76g/mol
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C23040-5g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 5g |
¥3744.0 | 2023-09-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-1g |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 1g |
1559.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-200mg |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 200mg |
690.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1224334-5g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 5g |
$720 | 2024-06-03 | |
eNovation Chemicals LLC | D755272-5g |
2-CHLORO-N-(THIOPHEN-2-YLMETHYL)QUINAZOLIN-4-AMINE |
1026287-65-9 | 95% | 5g |
$545 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C23040-1g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 1g |
¥1659.0 | 2023-09-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-50mg |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 50mg |
362.0CNY | 2021-07-15 | |
abcr | AB513374-250mg |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; . |
1026287-65-9 | 250mg |
€248.80 | 2025-02-13 | ||
abcr | AB513374-5g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; . |
1026287-65-9 | 5g |
€844.80 | 2025-02-13 | ||
Aaron | AR019FOS-250mg |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 250mg |
$124.00 | 2025-02-28 |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amineに関する追加情報
2-Chloro-N-(Thiophen-2-ylmethyl)Quinazolin-4-Amine: A Comprehensive Overview
2-Chloro-N-(Thiophen-2-ylmethyl)Quinazolin-4-Amine (CAS No. 1026287-65-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications. The molecule's unique structure, which includes a chloro group, a thiophene ring, and an amine functionality, contributes to its intriguing chemical properties and biological interactions.
The quinazoline core of this compound is a well-studied scaffold in drug discovery. Quinazolines are known for their ability to modulate various cellular pathways, making them valuable targets for the development of anticancer, anti-inflammatory, and antiviral agents. Recent studies have highlighted the potential of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine as a modulator of kinase enzymes, which are critical in cell signaling and oncogenesis. This has positioned the compound as a promising lead in the pursuit of novel cancer therapies.
The thiophene moiety attached to the quinazoline ring introduces additional electronic and steric effects, enhancing the compound's bioavailability and target specificity. Thiophene-containing compounds are also known for their antioxidant properties, which may further contribute to the overall pharmacological profile of this molecule. Recent research has explored the use of thiophene derivatives in mitigating oxidative stress-related diseases, underscoring the versatility of this functional group.
From a synthetic standpoint, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the compound's structure, enabling researchers to optimize its physicochemical properties for specific applications. The synthesis process typically involves multi-step reactions with careful optimization to ensure high yields and purity.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several key enzymes implicated in disease states. For instance, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. Additionally, its ability to modulate other kinases such as Janus kinase (JAK) and mitogen-activated protein kinase (MAPK) further highlights its potential as a multi-target therapeutic agent.
Recent advancements in computational chemistry have also shed light on the molecular interactions of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amino with its target proteins. Molecular docking studies reveal that the compound forms stable interactions with critical residues in the active sites of these enzymes, providing insights into its mechanism of action. This information is invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
The pharmacokinetic profile of this compound is another area of active investigation. Preclinical studies indicate that it exhibits moderate solubility and permeability, which are essential for effective drug delivery. However, efforts are ongoing to enhance its bioavailability through structural modifications or formulation strategies. These improvements could significantly impact its translational potential into clinical settings.
In conclusion, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amino (CAS No. 1026287-65-) represents a compelling candidate in drug discovery research due to its unique chemical structure and diverse biological activities. With ongoing advancements in synthetic methodologies and biological characterization, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
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